Bis(2-ethylhexyl) nonylphenyl phosphite
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Overview
Description
Bis(2-ethylhexyl) nonylphenyl phosphite: is an organophosphorus compound with the molecular formula C31H57O3P . It is widely used as an antioxidant and stabilizer in various industrial applications, particularly in the production of plastics and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of bis(2-ethylhexyl) nonylphenyl phosphite typically involves the reaction of nonylphenol with phosphorus trichloride, followed by esterification with 2-ethylhexanol. The reaction conditions often include:
Temperature: 40-70°C
Catalyst: Acidic or basic catalysts
Reaction Time: Several hours to ensure complete esterification.
Industrial Production Methods: : In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: : Bis(2-ethylhexyl) nonylphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the nonylphenyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Substitution Reagents: Halogenated compounds, alkylating agents
Major Products
Phosphates: Formed through oxidation.
Phosphoric Acid Derivatives: Formed through hydrolysis
Scientific Research Applications
Chemistry
Antioxidant: Used as an antioxidant in the stabilization of polymers and plastics to prevent degradation due to heat and light.
Biology
Chemical Warfare Simulant: Investigated for its reactions with ionic liquids in the study of chemical warfare agents.
Medicine
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry
Plasticizer: Used as a plasticizer in the production of flexible plastics.
Lubricant Additive: Enhances the performance of lubricants by providing antioxidant properties.
Mechanism of Action
Mechanism: : Bis(2-ethylhexyl) nonylphenyl phosphite exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing the oxidative degradation of polymers and other materials .
Molecular Targets and Pathways
Free Radicals: Targets and neutralizes free radicals.
Reactive Oxygen Species: Interacts with reactive oxygen species to prevent oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) phosphite
- Bis(2-ethylhexyl) phosphate
- Di-2-ethylhexyl phosphite
- Di-2-ethylhexyl hydrogen phosphite .
Uniqueness: : Bis(2-ethylhexyl) nonylphenyl phosphite is unique due to its combination of nonylphenyl and 2-ethylhexyl groups, which provide enhanced antioxidant properties and stability compared to other similar compounds .
Properties
CAS No. |
67859-74-9 |
---|---|
Molecular Formula |
C31H57O3P |
Molecular Weight |
508.8 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 9-phenylnonyl phosphite |
InChI |
InChI=1S/C31H57O3P/c1-5-9-21-29(7-3)27-33-35(34-28-30(8-4)22-10-6-2)32-26-20-15-13-11-12-14-17-23-31-24-18-16-19-25-31/h16,18-19,24-25,29-30H,5-15,17,20-23,26-28H2,1-4H3 |
InChI Key |
QTPFGULQDYEEOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(OCCCCCCCCCC1=CC=CC=C1)OCC(CC)CCCC |
Origin of Product |
United States |
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